Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

1-Bromo-4-(methylsulfinyl)benzene structure
934-71-4 structure
商品名:1-Bromo-4-(methylsulfinyl)benzene
CAS番号:934-71-4
MF:C7H7BrOS
メガワット:219.098880052567
MDL:MFCD00159074
CID:808371
PubChem ID:3013958

1-Bromo-4-(methylsulfinyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-Bromo-4-(methylsulfinyl)benzene
    • 1-bromo-4-methylsulfinylbenzene
    • Benzene,1-bromo-4-(methylsulfinyl)-
    • 1-bromo-4-methanesulfinylbenzene
    • 1-bromo-4-methylsulfinyl-benzene
    • 4-BrC6H4SOMe
    • 4-bromo-(methylsulfinyl)benzene
    • 4-Bromophenyl methyl sulphoxide
    • 4-Bromophenylmethylsulfoxide
    • 4-bromophenylsulfinylmethane
    • Methyl 4-bromophenyl sulfoxide
    • p-BrC6H4S(O)Me
    • p-BrPhS(O)Me
    • 4-Bromo(methylsulfinyl)benzene
    • Methyl p-bromophenyl sulfoxide
    • [(4-Bromophenyl)sulfinyl]methane
    • p-Bromophenyl methyl sulfoxide
    • 4-Bromophenyl methyl sulfoxide
    • Benzene, 1-bromo-4-(methylsulfinyl)-
    • 1-Brom-4-methansulfinylbenzen
    • Methyl (4-bromophenyl) sulfoxide
    • MPOPDYTWAYBUOD-UHFFFAOYSA-N
    • 1-bromo-4-methanesulfinyl-Benzene
    • 1-Bromo-4-(met
    • 1-Bromo-4-(methylsulfinyl)benzene (ACI)
    • Sulfoxide, p-bromophenyl methyl (7CI, 8CI)
    • (±)-4-(Bromophenyl) methyl sulfoxide
    • (±)-p-Bromophenyl methyl sulfoxide
    • AKOS015835621
    • 1-Bromo-4-(methylsulphinyl)benzene
    • SCHEMBL2575115
    • A12944
    • DTXSID90918463
    • 934-71-4
    • J-620020
    • SY253160
    • PS-4871
    • MFCD00159074
    • 1-Bromo-4-(methanesulfinyl)benzene
    • DB-005709
    • CS-0096007
    • 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97
    • MDL: MFCD00159074
    • インチ: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
    • InChIKey: MPOPDYTWAYBUOD-UHFFFAOYSA-N
    • ほほえんだ: O=S(C)C1C=CC(Br)=CC=1

計算された属性

  • せいみつぶんしりょう: 217.94000
  • どういたいしつりょう: 217.94
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 36.3

じっけんとくせい

  • 密度みつど: 1.68
  • ゆうかいてん: 86-87 ºC
  • ふってん: 319.4°C at 760 mmHg
  • フラッシュポイント: 147°C
  • 屈折率: 1.659
  • PSA: 36.28000
  • LogP: 3.05220

1-Bromo-4-(methylsulfinyl)benzene セキュリティ情報

  • 危害声明: Irritant/Keep Cold
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C

1-Bromo-4-(methylsulfinyl)benzene 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-Bromo-4-(methylsulfinyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A261156-25g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
25g
$418.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166647-1g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
1g
¥198.00 2024-04-24
Ambeed
A261156-250mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
250mg
$10.0 2025-02-21
Apollo Scientific
OR3341-250mg
4-Bromophenyl methyl sulphoxide
934-71-4 98%
250mg
£15.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-AT228-200mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
200mg
238.0CNY 2021-08-04
Alichem
A019087668-5g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 95%
5g
$836.16 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166647-100mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
100mg
¥ŰŰœ 2023-07-25
eNovation Chemicals LLC
D749449-5g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 97%
5g
$120 2024-06-07
Chemenu
CM344428-25g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 95%+
25g
$686 2022-05-27
A2B Chem LLC
AC83101-1g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
1g
$18.00 2024-07-18

1-Bromo-4-(methylsulfinyl)benzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadate(14-), triaconta-μ-oxooctadecaoxobis[μ10-[selenato(2-)-κO:κO:κO:κO′:κO′:… Solvents: Methanol ;  60 min, 25 °C
リファレンス
A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of Sulfides
Wan, Rong; He, Peipei; Liu, Zhen; Ma, Xinyi; Ma, Pengtao; et al, Chemistry - A European Journal, 2020, 26(40), 8760-8766

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Ruthenium(2+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, 1,1,1-trifluorometha… ,  2865164-71-0 Solvents: Acetonitrile ;  1 h, rt
リファレンス
Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide Photooxidation
Ke, De-Gang; Huang, Sheng-Li ; Yang, Guo-Yu, Inorganic Chemistry, 2022, 61(49), 20080-20086

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ;  8 h, 25 °C
リファレンス
Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides
Gan, Shaoyan; Yin, Junjie; Yao, Yuan; Liu, Yang; Chang, Denghu; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ;  5 h, rt
リファレンス
Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide
Aghajani, Milad; Safaei, Elham; Karimi, Babak, Synthetic Metals, 2017, 233, 63-73

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  basified
リファレンス
Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligand
Kusy, Rafal; Lindner, Marcin; Wagner, Jakub; Grela, Karol, ChemRxiv, 2021, 1, 1-15

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ;  100 h, 25 °C
リファレンス
Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate
Chen, Tse-Hong; Yuan, Zhibo; Carver, Aaron; Zhang, Rui, Applied Catalysis, 2014, 478, 275-282

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Zinc nitrate hexahydrate Solvents: Acetonitrile ;  3 - 24 h, rt
リファレンス
Method of producing sulfoxides by catalytic oxidation of thioethers
, Russian Federation, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, 0 °C
リファレンス
Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenation
Kusy, Rafal; Lindner, Marcin; Wagner, Jakub; Grela, Karol, Chem Catalysis, 2022, 2(6), 1346-1361

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Toluene 2,4-diisocyanate (functionalized TiO2 nanoparticles immobilized on deep eutectic solvent) ;  80 min, rt
リファレンス
Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxides
Taghavi, Shaghayegh; Amoozadeh, Ali ; Nemati, Firouzeh, Applied Organometallic Chemistry, 2021, 35(3),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium Solvents: Methanol ,  Water ;  16 h, 60 °C
リファレンス
Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides
Li, Xing; Du, Jia; Zhang, Yongli; Chang, Honghong; Gao, Wenchao; et al, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 9H-Fluoren-9-one, 2,7-di-9H-carbazol-9-yl-, polymer with dimethoxymethane Solvents: Methanol ,  Acetonitrile ;  20 h, 1 atm, 25 °C
リファレンス
Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactions
Zhi, Yongfeng; Li, Kun; Xia, Hong; Xue, Ming; Mu, Ying; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol ,  Chloroform ;  5 h, rt
リファレンス
Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers
Liang, Xiao; Guo, Zhifen; Wei, Hongxia; Liu, Xin; Lv, Hui; et al, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Chloroform
リファレンス
Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-Dimethyldibenzothiophene
Wang, Ying; Lente, Gabor; Espenson, James H., Inorganic Chemistry, 2002, 41(5), 1272-1280

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ;  50 min, 50 °C
リファレンス
Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity
Bai, Xue; Han, Xu; Wang, Yuxin; Zhang, Ange; Yang, Yanli; et al, Inorganic Chemistry, 2023, 62(33), 13221-13229

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) ;  210 min, rt
リファレンス
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; Monadi, Niaz, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ;  1 h, 70 °C; cooled
リファレンス
Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate
Khenkin, Alexander M.; Leitus, Gregory; Neumann, Ronny, Journal of the American Chemical Society, 2010, 132(33), 11446-11448

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: 1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone Solvents: Dichloromethane ,  Water ;  30 min, rt
リファレンス
Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular Oxygen
Zhang, Shiqi; Li, Guangxun ; Li, Ling; Deng, Xiongfei; Zhao, Gang ; et al, ACS Catalysis, 2020, 10(1), 245-252

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (polyaniline supported) Solvents: Water ;  0.5 h, rt
リファレンス
Polyaniline
Punniyamurthy, Tharmalingam; Kannan, Masanam, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-4

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 min, rt; 60 min, rt
リファレンス
KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides
Forchetta, Mattia ; Sabuzi, Federica; Stella, Lorenzo ; Conte, Valeria; Galloni, Pierluca, Journal of Organic Chemistry, 2022, 87(21), 14016-14025

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 1,3,6,8-tetrabromopyrene Solvents: Acetonitrile ;  12 h, rt
リファレンス
Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis
Sun, Wenhao; Xiang, Yonggang; Jiang, Zhihui; Wang, Shengyao; Yang, Nan; et al, Science Bulletin, 2022, 67(1), 61-70

1-Bromo-4-(methylsulfinyl)benzene Raw materials

1-Bromo-4-(methylsulfinyl)benzene Preparation Products

1-Bromo-4-(methylsulfinyl)benzene 関連文献

1-Bromo-4-(methylsulfinyl)benzeneに関する追加情報

1-Bromo-4-(Methylsulfinyl)Benzene: A Comprehensive Overview

1-Bromo-4-(methylsulfinyl)benzene, also known by its CAS number 934-71-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromine atom and a methylsulfinyl group attached to a benzene ring. The methylsulfinyl group, represented as -SOCH3, imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various synthetic pathways.

The synthesis of 1-bromo-4-(methylsulfinyl)benzene typically involves multi-step processes that leverage modern organic chemistry techniques. One common approach is the substitution reaction of bromobenzene derivatives with sulfonating agents under controlled conditions. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and purity while minimizing environmental impact. These improvements have made the compound more accessible for large-scale applications in industry and research.

In terms of physical properties, 1-bromo-4-(methylsulfinyl)benzene exhibits a melting point of approximately 65°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's stability under normal storage conditions is excellent, provided it is protected from moisture and light.

The electronic structure of 1-bromo-4-(methylsulfinyl)benzene plays a crucial role in its reactivity. The bromine atom acts as an electron-withdrawing group, while the methylsulfinyl group introduces additional electron-withdrawing effects through resonance. This combination creates a highly activated aromatic ring system that is prone to electrophilic substitution reactions. Recent studies have explored the use of this compound as an intermediate in the synthesis of biologically active molecules, such as kinase inhibitors and anti-inflammatory agents.

One of the most promising applications of 1-bromo-4-(methylsulfinyl)benzene lies in its role as a precursor in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential components in modern drug discovery programs. By incorporating this compound into cross-coupling strategies, researchers have successfully synthesized novel heterocyclic structures with potential therapeutic applications.

In addition to its role in organic synthesis, 1-bromo-4-(methylsulfinyl)benzene has found utility in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored electronic and mechanical properties. These materials hold potential for applications in electronics, optoelectronics, and advanced composites.

The environmental impact of using 1-bromo-4-(methylsulfinyl)benzene has also been a topic of recent research. Studies have focused on developing sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been integrated into these processes, ensuring that the compound can be produced in an environmentally friendly manner while maintaining high quality standards.

In conclusion, 1-bromo-4-(methylsulfinyl)benzene, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methodologies and material science progress, this compound is expected to play an increasingly important role in driving innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene
A916983
清らかである:99%
はかる:25g
価格 ($):392.0